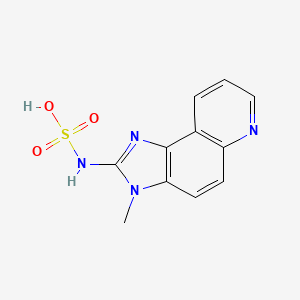
IQ-sulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IQ-sulfamate, also known as 2-amino-3-methylimidazo[4,5-f]quinoline sulfamate, is a metabolite of the heterocyclic amine carcinogen 2-amino-3-methylimidazo[4,5-f]quinoline. This compound is formed during the cooking of meat, poultry, and fish at high temperatures. This compound is of significant interest due to its role in the metabolism and detoxification of heterocyclic amines, which are known to be potential carcinogens.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of IQ-sulfamate involves the reaction of 2-amino-3-methylimidazo[4,5-f]quinoline with sulfamic acid. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as dimethyl sulfoxide or water. The reaction is facilitated by the presence of a base, such as sodium hydroxide, which helps to deprotonate the sulfamic acid and promote the formation of the sulfamate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
IQ-sulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under basic conditions.
Major Products
Oxidation: Sulfonate derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
IQ-sulfamate has several scientific research applications, including:
Chemistry: Used as a model compound to study the metabolism of heterocyclic amines.
Biology: Investigated for its role in the detoxification pathways of carcinogens.
Industry: Utilized in the development of analytical methods for detecting and quantifying heterocyclic amines in food products.
Mecanismo De Acción
IQ-sulfamate exerts its effects primarily through its role in the metabolism of heterocyclic amines. The compound is formed as a result of the sulfation of 2-amino-3-methylimidazo[4,5-f]quinoline, which is catalyzed by sulfotransferase enzymes. This process converts the parent compound into a more water-soluble form, facilitating its excretion from the body. The sulfamate group enhances the compound’s solubility and reduces its potential to form DNA adducts, thereby decreasing its carcinogenicity.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-3-methylimidazo[4,5-f]quinoline: The parent compound from which IQ-sulfamate is derived.
N-glucuronide derivatives: Other metabolites formed during the detoxification of heterocyclic amines.
Sulfonate derivatives: Oxidized forms of this compound.
Uniqueness
This compound is unique due to its specific role in the detoxification of 2-amino-3-methylimidazo[4,5-f]quinoline. Unlike other metabolites, the sulfamate group provides distinct chemical properties that enhance the compound’s solubility and reduce its carcinogenic potential. This makes this compound a valuable compound for studying the metabolism and detoxification pathways of heterocyclic amines.
Propiedades
Número CAS |
109881-21-2 |
|---|---|
Fórmula molecular |
C11H10N4O3S |
Peso molecular |
278.29 g/mol |
Nombre IUPAC |
(3-methylimidazo[4,5-f]quinolin-2-yl)sulfamic acid |
InChI |
InChI=1S/C11H10N4O3S/c1-15-9-5-4-8-7(3-2-6-12-8)10(9)13-11(15)14-19(16,17)18/h2-6H,1H3,(H,13,14)(H,16,17,18) |
Clave InChI |
BKYOGJCIJPRNHG-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1NS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


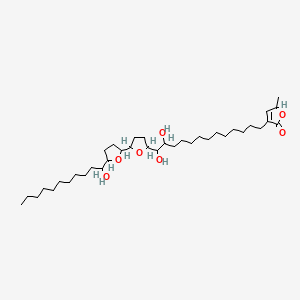
![(5-benzylfuran-3-yl)methyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate](/img/structure/B14339223.png)

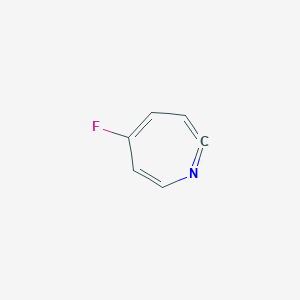
![(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14339240.png)
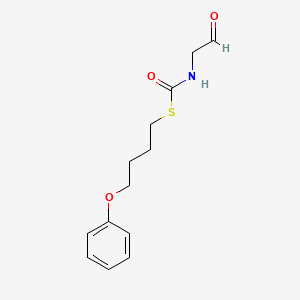
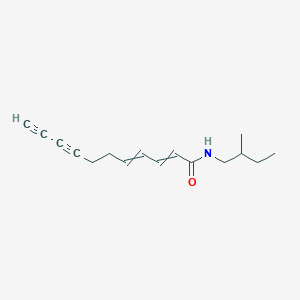
![5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole](/img/structure/B14339256.png)
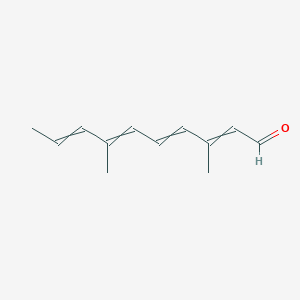
![1-[2-(Hexyloxy)ethoxy]nonane](/img/structure/B14339270.png)
![2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]-](/img/structure/B14339276.png)
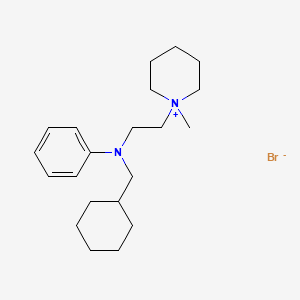

![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14339309.png)
